molecular formula C20H17N3O4S B280718 N-(4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide

N-(4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide

Cat. No. B280718
M. Wt: 395.4 g/mol
InChI Key: WYTFUPSCVNFBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide, commonly known as MTA, is a chemical compound that has gained significant attention in the field of scientific research. MTA is a potent inhibitor of S-adenosylhomocysteine hydrolase, an enzyme that plays a crucial role in the regulation of cellular methylation processes.

Mechanism of Action

MTA exerts its effects by inhibiting S-adenosylhomocysteine hydrolase, an enzyme that catalyzes the breakdown of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. SAH is a potent inhibitor of cellular methylation processes, and its accumulation can lead to dysregulation of gene expression and cellular function. By inhibiting SAH breakdown, MTA increases cellular methylation capacity and regulates gene expression and cellular function.
Biochemical and Physiological Effects:
MTA has been shown to have a variety of biochemical and physiological effects. In cancer cells, MTA induces cell cycle arrest and apoptosis, leading to decreased cell proliferation. MTA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Inflammatory cells, such as macrophages and T cells, are also affected by MTA, leading to decreased production of pro-inflammatory cytokines and decreased immune cell infiltration into inflamed tissues.

Advantages and Limitations for Lab Experiments

One of the advantages of using MTA in lab experiments is its specificity for S-adenosylhomocysteine hydrolase. MTA does not affect other enzymes involved in cellular methylation processes, making it a useful tool for studying the effects of SAH accumulation on cellular function. However, MTA has limited solubility in water and may require the use of organic solvents for administration in lab experiments.

Future Directions

For MTA research include investigating its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, MTA's neuroprotective effects warrant further investigation as a potential treatment for neurodegenerative diseases. The development of more potent and selective MTA analogs may also lead to improved therapeutic efficacy and reduced side effects. Finally, the use of MTA as a tool for studying cellular methylation processes and gene expression regulation may lead to a better understanding of the role of methylation in cellular function and disease.

Synthesis Methods

MTA can be synthesized by reacting 4-aminobenzenesulfonamide with N-(2-bromoacetyl)acetamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid to obtain MTA.

Scientific Research Applications

MTA has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. MTA has also been found to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, MTA has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

IUPAC Name

N-[4-[(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C20H17N3O4S/c1-12(24)21-13-6-8-14(9-7-13)22-28(26,27)18-11-10-17-19-15(18)4-3-5-16(19)20(25)23(17)2/h3-11,22H,1-2H3,(H,21,24)

InChI Key

WYTFUPSCVNFBOQ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C

Origin of Product

United States

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